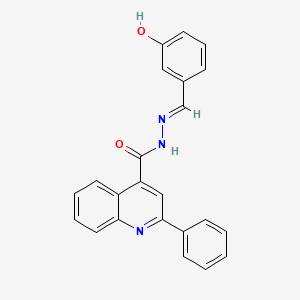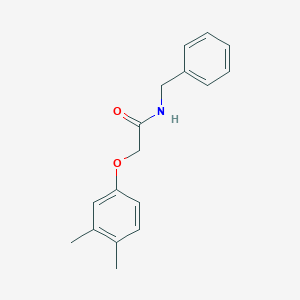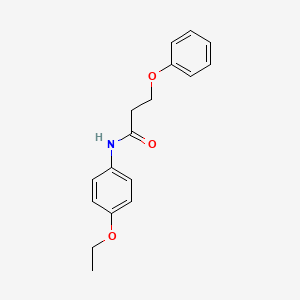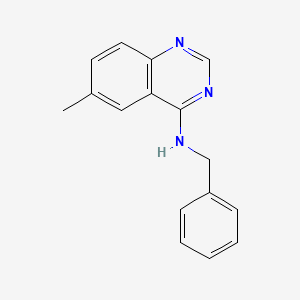![molecular formula C18H9F2NO2 B5566573 2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)
2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and related compounds involves a variety of methods, including visible light-promoted reactions, microwave-assisted synthesis, and metal-free, air-promoted radical difluoromethylation. These methods enable the efficient production of these compounds under mild conditions, utilizing different catalysts and reagents to achieve high yields and selectivity (Liu et al., 2016); (Sakram et al., 2018); (Shao et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using various computational and experimental techniques, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, to investigate their equilibrium geometry, electronic structure, and absorption properties. These studies reveal insights into the relationship between structure and properties such as NLO responses (Kumar et al., 2019).
Chemical Reactions and Properties
Research on the chemical reactions and properties of these compounds highlights their versatility in undergoing various chemical transformations, including radical cyclization and sulfonylation reactions. These reactions facilitate the synthesis of structurally diverse derivatives with potential applications in materials science and medicinal chemistry (Yang et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as their thermal stability and photophysical characteristics, have been a focus of several studies. These properties are crucial for their applications in areas like photoinitiators for polymerization, where stability under the reaction conditions and efficient light absorption are required (Xiao et al., 2015).
Chemical Properties Analysis
The chemical properties, particularly the electron-donating and -withdrawing effects of substituents on the isoquinoline dione framework, significantly influence the reactivity and overall chemical behavior of these compounds. Studies have shown that substituents can impact the efficiency of these compounds as photoinitiators and in their NLO properties, highlighting the importance of structural modification in tuning their chemical properties (Xiao et al., 2015).
Scientific Research Applications
Visible-Light-Induced Cyclization Applications
A study by Shi Tang et al. (2015) developed a novel visible-light-induced carboperfluoroalkylation of alkenes leading to isoquinoline-1,3-diones. This method facilitates the rapid synthesis of perfluorinated isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides under mild conditions, highlighting its utility in incorporating a wide variety of perfluorinated groups (Shi Tang et al., 2015).
Selective Sensing of Hg2+ Ions
Muzey Bahta and Naseem Ahmed (2019) reported a colorimetric and ratiometric fluorescent chemosensor, designed for the selective detection of Hg2+ ions. The sensor demonstrated high selectivity and sensitivity towards Hg2+, showcasing its potential in environmental water sample testing (Muzey Bahta & Naseem Ahmed, 2019).
Thermally Activated Delayed Fluorescent (TADF) Emitters
J. Yun and Jun Yeob Lee (2017) explored the use of benzoisoquinoline-1,3-dione as an electron acceptor in donor-acceptor type TADF emitters. Their work demonstrates the potential of these compounds as red TADF emitters by achieving high quantum efficiency, which could be beneficial for optoelectronic applications (J. Yun & Jun Yeob Lee, 2017).
Synthesis of Benzo[f]pyrido[1,2-a]indole-6,11-dione Derivatives
Yun Liu and Jinwei Sun (2012) have synthesized benzo[f]pyrido[1,2-a]indole-6,11-diones through copper(II)-catalyzed three-component reactions. This method showcases the versatility of the compound in facilitating sp(2)-C-H difunctionalization followed by intramolecular cyclization and oxidative aromatization, yielding derivatives in excellent yields (Yun Liu & Jinwei Sun, 2012).
Fluorescent Probes for DTT Detection
Tong-Yan Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting DTT, showcasing the compound's utility in biochemistry and medicine. The probe's rapid response and satisfactory selectivity underline its potential for in vivo applications, including cellular imaging (Tong-Yan Sun et al., 2018).
Antitumor Evaluation
M. Mahmoud et al. (2018) investigated the antitumor evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, revealing significant activity against human tumor cell lines. This study illustrates the potential of the compound in developing new antineoplastic agents (M. Mahmoud et al., 2018).
Mechanism of Action
properties
IUPAC Name |
2-(2,4-difluorophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F2NO2/c19-11-7-8-15(14(20)9-11)21-17(22)12-5-1-3-10-4-2-6-13(16(10)12)18(21)23/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEQMXLKGLHSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)
![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)
![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)






![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)
![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)